molecular formula C13H18BrNO2 B1454437 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine CAS No. 1408657-52-2

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine

Cat. No. B1454437
CAS RN: 1408657-52-2
M. Wt: 300.19 g/mol
InChI Key: HKIJGTOCAZCRMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could potentially involve the use of Tetrahydropyran (THP) rings, which are important motifs in natural products and medicinal chemistry programs . Several reviews on the synthesis of THP rings have been reported .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) could be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could be analyzed based on typical retrosynthetic disconnections . General mechanistic and stereochemical considerations for each disconnection are included .

Scientific Research Applications

Synthesis and Characterization

  • Aryloxy-6-bromo derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of bromo-substituted benzylamine derivatives in the development of new antibacterial agents (Prasad et al., 2006).
  • A practical synthesis method for an orally active CCR5 antagonist, showcasing the relevance of tetrahydropyran-4-ylmethoxy benzylamine derivatives in therapeutic applications, particularly in the context of HIV-1 infection (Ikemoto et al., 2005).
  • The synthesis of ring-substituted tetrahydropyran and tetrahydrofuran purine derivatives has been explored, with implications for improving specific biological functions, such as cytokinin activity in plant micropropagation (Szüčová et al., 2009).

Application in Drug Development and Biological Studies

  • The diastereoselective synthesis of tetrahydropyranones via Prins cyclization, demonstrating the utility of bromo-substituted compounds in the synthesis of novel anticancer compounds (Bora et al., 2023).
  • Studies on the synthesis of zinc phthalocyanine derivatives, which have high singlet oxygen quantum yields, highlight the potential of bromo-substituted benzylamine derivatives in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Safety and Hazards

“3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

[3-bromo-4-(oxan-4-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIJGTOCAZCRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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